2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid
CAS No.:
Cat. No.: VC16543742
Molecular Formula: C17H22N2O12
Molecular Weight: 446.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22N2O12 |
|---|---|
| Molecular Weight | 446.4 g/mol |
| IUPAC Name | 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C17H22N2O12/c20-6-11(23)14(25)15-13(18-12(24)7-21)10(22)5-17(31-15,16(26)27)30-9-3-1-8(2-4-9)19(28)29/h1-4,10-11,13-15,20-23,25H,5-7H2,(H,18,24)(H,26,27) |
| Standard InChI Key | XZIZFIVNPXSZFF-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(C(OC1(C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-])C(C(CO)O)O)NC(=O)CO)O |
Introduction
Structural and Chemical Properties
Molecular Characteristics
Neu5Gc-α-pNP (C₁₇H₂₂N₂O₁₂, MW 446.4 g/mol) consists of N-glycolylneuraminic acid (Neu5Gc) linked via an α2-3 glycosidic bond to a p-nitrophenyl (pNP) group. The pNP moiety acts as a chromophore, releasing yellow p-nitrophenol upon enzymatic cleavage, which is quantifiable at 405 nm . Key features include:
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Hydrophobic interactions: The pNP group stabilizes substrate binding in enzyme active sites .
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Glycolyl modification: The N-glycolyl group distinguishes it from N-acetylneuraminic acid (Neu5Ac), influencing enzyme kinetics and specificity .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₂N₂O₁₂ | |
| Molecular Weight | 446.4 g/mol | |
| Solubility | 25 mg/mL in methanol | |
| Stability | -20°C storage; moisture-sensitive | |
| Spectral Absorbance | λₘₐₓ = 405 nm (p-nitrophenol) |
Synthesis and Modification
Chemical Synthesis
Neu5Gc-α-pNP is synthesized via regioselective acylation of Neu5Gc derivatives. A common protocol involves:
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Protection of hydroxyl groups: Trimethylsilyl (TMS) ethers shield reactive sites on Neu5Gc .
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Coupling with p-nitrophenol: Using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent under anhydrous conditions .
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Deprotection: Sequential removal of TMS groups using methanolic HCl .
Yield: 98% under optimized conditions (0.5 h reaction with NaOH) .
Enzymatic Transglycosylation
Alternative approaches employ bacterial sialyltransferases (e.g., Pasteurella multocida) for stereospecific α2-3 linkage formation . This method avoids harsh conditions but requires purified enzymes and nucleotide-activated sialic acid donors .
Biological Applications
Sialidase Activity Assays
Neu5Gc-α-pNP is a benchmark substrate for characterizing neuraminidases:
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Hydrolytic activity: Quantified by p-nitrophenol release (ε₄₀₅ = 18,300 M⁻¹cm⁻¹) .
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Linkage specificity: Pneumococcal NanA cleaves α2-3, α2-6, and α2-8 linkages, while NanB and NanC are α2-3-specific .
Table 2: Enzyme Kinetics of Bacterial Neuraminidases
Trans-Sialylation Studies
The compound serves as a sialyl donor in trans-sialylation reactions catalyzed by Trypanosoma cruzi trans-sialidase (TcTS). This activity is critical for parasite survival, enabling sialylation of surface glycans without nucleotide sugar donors .
Research Advancements
Pathogen-Host Interactions
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Bacterial adaptation: Streptococcus pneumoniae NanA desialylates host mucins using Neu5Gc-α-pNP, exposing underlying galactose for adhesion .
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Immune evasion: Clostridium perfringens NanI cleaves sialylated IgA1, reducing antibody-mediated neutralization .
Substrate Specificity Insights
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Linkage preferences: NanA hydrolyzes Neu5Gc-α2-3-LacNAc 2.5× faster than Neu5Gc-α2-3-Lac due to GlcNAc interactions in the active site .
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Steric effects: Fucosylation (e.g., sialyl Lewis X) inhibits NanB by 80% but has minimal impact on NanA .
Stability and Reactivity
Environmental Factors
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pH dependence: Maximal activity at pH 5.5–6.5 (lysosomal conditions) .
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Thermal stability: t₁/₂ = 8 h at 37°C in aqueous buffer; degradation accelerates above 50°C.
Comparative Reactivity
Neu5Gc-α-pNP is hydrolyzed 30% slower than Neu5Ac-α-pNP by human NEU3, reflecting evolutionary adaptation to Neu5Ac prevalence in humans .
Challenges and Future Directions
Emerging Applications
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